molecular formula C6H12N6 B2397335 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine CAS No. 118630-27-6

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine

Cat. No.: B2397335
CAS No.: 118630-27-6
M. Wt: 168.204
InChI Key: WTMVZCCVRIVQJL-UHFFFAOYSA-N
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Description

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that features both piperazine and triazole moieties These structural components are significant in medicinal chemistry due to their diverse biological activities

Safety and Hazards

The safety data sheet for a related compound, 5-piperazin-1-ylpyrimidine, suggests that it should be handled with care. If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention should be sought .

Future Directions

The development of biased ligands with different functional profiles at specific 5-HT6R-elicited signaling pathways may provide a novel therapeutic perspective in the field of neurodegenerative and psychiatric diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions, leading to the formation of the piperazine ring . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-alkylated derivatives.

Scientific Research Applications

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine is unique due to the presence of both piperazine and triazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-piperazin-1-yl-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6/c7-5-9-6(11-10-5)12-3-1-8-2-4-12/h8H,1-4H2,(H3,7,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMVZCCVRIVQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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